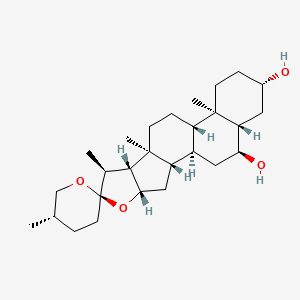
4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Heterocyclic Compound Formation
4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid plays a crucial role in the synthesis of heterocyclic compounds, acting as a building block in the creation of a wide range of heterocycles. Its utility is demonstrated in the synthesis of compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of related compounds offers mild reaction conditions for generating versatile cynomethylene dyes from various precursors, including amines, α-aminocarboxylic acids, and their esters, highlighting its importance in synthetic chemistry and dye production (Gomaa & Ali, 2020).
Pharmacophore Design and Anticancer Research
In the realm of pharmacophore design, especially for kinase inhibitors, compounds with a tri- and tetra-substituted imidazole scaffold, similar in reactivity to this compound, have shown promise as selective inhibitors. These compounds are crucial in designing selective p38 mitogen-activated protein (MAP) kinase inhibitors, responsible for proinflammatory cytokine release. The detailed study of such compounds' binding affinities and selectivity enhances our understanding of their potential as therapeutic agents (Scior et al., 2011).
Antioxidant and Anti-inflammatory Applications
Research on benzofused thiazole derivatives, which share structural similarities with this compound, has revealed potential antioxidant and anti-inflammatory activities. These compounds have been shown to exhibit distinct anti-inflammatory activity compared to standard references and demonstrate potential antioxidant activity against various reactive species. This highlights the compound's relevance in developing new therapeutic agents aimed at treating inflammatory conditions and oxidative stress-related diseases (Raut et al., 2020).
Optoelectronic Material Development
The incorporation of pyrimidine and thiazole rings, related to this compound, into π-extended conjugated systems is of significant interest in creating novel optoelectronic materials. These materials are vital for developing organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The research in this area demonstrates the compound's versatility and its potential applications in advanced technological applications (Lipunova et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Like other thiazole derivatives, it may interact with various enzymes or receptors in the body, leading to changes in cellular functions .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the exact biochemical pathways affected by this compound. Thiazole derivatives are known to interact with various biochemical pathways, but the exact pathways depend on the specific targets of the compound .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound are currently unknown. The effects would depend on the compound’s specific targets and the changes it induces in those targets .
Propriétés
IUPAC Name |
4-phenyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c18-15(19)13-12(10-5-2-1-3-6-10)17-14(20-13)11-7-4-8-16-9-11/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZHNRJKBGFMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CN=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230701 | |
| Record name | 4-Phenyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51492-89-8 | |
| Record name | 4-Phenyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51492-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Strobosid [German]](/img/structure/B3343211.png)










